3-Ethynylbenzenesulfonamide
Overview
Description
3-Ethynylbenzenesulfonamide is an organic compound with the molecular formula C8H7NO2S It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Mechanism of Action
- By inhibiting dihydropteroate synthetase, sulfonamides disrupt bacterial folate synthesis, leading to impaired DNA production and bacterial growth .
- Without sufficient THF, bacterial DNA replication is hindered, ultimately inhibiting bacterial growth .
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3-Ethynylbenzenesulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over time. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it has been observed to have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles or compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbenzenesulfonamide typically involves the reaction of 3-ethynylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-Ethynylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 4-Ethynylbenzenesulfonamide
- 2-Ethynylbenzenesulfonamide
- Benzosultams
Comparison: 3-Ethynylbenzenesulfonamide is unique due to the position of the ethynyl group on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-ethynylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWFHNQCHZZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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